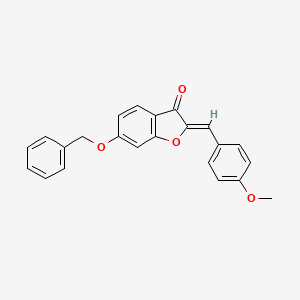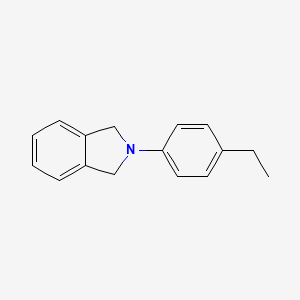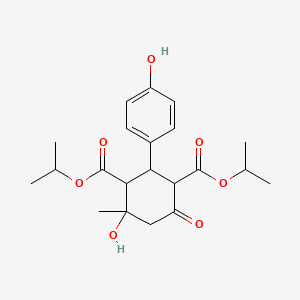
(2Z)-6-(benzyloxy)-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-6-(BENZYLOXY)-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE is a complex organic compound characterized by its benzofuran core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(BENZYLOXY)-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with a benzofuran derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
(2Z)-6-(BENZYLOXY)-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.
科学的研究の応用
(2Z)-6-(BENZYLOXY)-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2Z)-6-(BENZYLOXY)-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE involves its interaction with specific molecular targets. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s anti-inflammatory effects could be due to its interaction with enzymes or receptors involved in the inflammatory response.
類似化合物との比較
Similar Compounds
- (2Z)-6-(BENZYLOXY)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE
- (2Z)-6-(BENZYLOXY)-2-[(4-CHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE
Uniqueness
(2Z)-6-(BENZYLOXY)-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its electron-donating ability, influencing its reactivity and interaction with biological targets.
特性
分子式 |
C23H18O4 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
(2Z)-2-[(4-methoxyphenyl)methylidene]-6-phenylmethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C23H18O4/c1-25-18-9-7-16(8-10-18)13-22-23(24)20-12-11-19(14-21(20)27-22)26-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3/b22-13- |
InChIキー |
YYCLMHUUFCLMSV-XKZIYDEJSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B15027408.png)
![(5Z)-5-(4-tert-butylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027426.png)
![(2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B15027432.png)
![4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B15027441.png)
![methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B15027448.png)
![6-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B15027449.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-2-phenyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15027460.png)
![N,N-diethyl-2-[(2-ethyl-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B15027472.png)
![(5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15027483.png)


![(5Z)-5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B15027501.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15027509.png)
